molecular formula C19H29N7O4 B15008140 1,3-dimethyl-8-(morpholin-4-yl)-7-(3-{[(E)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-(morpholin-4-yl)-7-(3-{[(E)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15008140
M. Wt: 419.5 g/mol
InChI Key: NEPZBKWXFNKJMO-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{3-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]PROPYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes multiple morpholine and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{3-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]PROPYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{3-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]PROPYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{3-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]PROPYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{3-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]PROPYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-{3-[(E)-[(MORPHOLIN-4-YL)METHYLIDENE]AMINO]PROPYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific structural features, which confer distinct chemical and biological properties. Its multiple morpholine groups and purine core make it a versatile compound with diverse applications.

Properties

Molecular Formula

C19H29N7O4

Molecular Weight

419.5 g/mol

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-[3-(morpholin-4-ylmethylideneamino)propyl]purine-2,6-dione

InChI

InChI=1S/C19H29N7O4/c1-22-16-15(17(27)23(2)19(22)28)26(18(21-16)25-8-12-30-13-9-25)5-3-4-20-14-24-6-10-29-11-7-24/h14H,3-13H2,1-2H3

InChI Key

NEPZBKWXFNKJMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCN=CN4CCOCC4

Origin of Product

United States

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